molecular formula C26H26ClNO6 B11139003 Diethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11139003
M. Wt: 483.9 g/mol
InChI Key: VFVGFCPANKTJQK-UHFFFAOYSA-N
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Description

Diethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including a chlorophenyl group and ester functionalities

Properties

Molecular Formula

C26H26ClNO6

Molecular Weight

483.9 g/mol

IUPAC Name

diethyl 4-[4-(2-chlorobenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H26ClNO6/c1-5-32-25(30)21-15(3)28-16(4)22(26(31)33-6-2)23(21)17-11-13-18(14-12-17)34-24(29)19-9-7-8-10-20(19)27/h7-14,23,28H,5-6H2,1-4H3

InChI Key

VFVGFCPANKTJQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine with 4-(2-chlorobenzoyloxy)benzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Diethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of diethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit calcium channels, affecting cellular calcium levels and influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-(4-{[(2-chlorobenzyl)oxy]anilino}quinoline-3,6-dicarboxylate): Similar structure but with a quinoline ring.

    Diethyl 4-(5-(4-chlorophenyl)-2-furyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains a furyl group instead of a phenyl group.

Uniqueness

Diethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both ester and chlorophenyl functionalities. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Diethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP) is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article explores the biological activity of DHP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,4-Dihydropyridines

1,4-Dihydropyridines are a significant class of compounds that exhibit various biological activities, including antioxidant properties, calcium channel blocking effects, and potential anti-cancer activities. The structure of DHP allows it to interact with biological systems in multiple ways.

Pharmacological Properties

Antioxidant Activity:
DHPs are recognized for their ability to scavenge free radicals and reduce oxidative stress. Studies have shown that certain DHP derivatives can inhibit lipid peroxidation and protect low-density lipoproteins (LDL) from oxidative damage. This antioxidant activity is attributed to their redox properties and ability to donate hydrogen atoms to reactive species .

Calcium Channel Blockade:
DHPs act as calcium channel blockers (CCBs), which are widely used in the treatment of hypertension and angina. They inhibit the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and decreased cardiac workload .

Anti-cancer Potential:
Research indicates that some DHP derivatives may possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves modulation of cellular signaling pathways associated with cell proliferation and survival .

The biological activity of DHP is mediated through various mechanisms:

  • Redox Modulation: DHPs can modulate redox states in cells by acting as hydrogen donors, which helps maintain cellular homeostasis under oxidative stress conditions .
  • Calcium Signaling: By blocking calcium channels, DHPs can influence intracellular calcium levels, affecting muscle contraction and neurotransmitter release .
  • Gene Expression Regulation: Some studies suggest that DHPs may regulate gene expression related to oxidative stress response and apoptosis pathways .

Case Studies

Several studies have investigated the biological effects of DHP:

  • Oxidative Stress Protection: A study demonstrated that a series of 1,4-DHP derivatives exhibited significant antioxidant activity in vitro at concentrations above 100 µM. These compounds reduced reactive oxygen species (ROS) levels and inhibited lipid peroxidation induced by iron complexes .
  • Cancer Cell Studies: In vitro experiments showed that specific DHP derivatives could induce apoptosis in human cancer cell lines. The compounds triggered mitochondrial dysfunction and activated caspase pathways leading to cell death .

Data Table: Biological Activities of Selected DHP Derivatives

Compound NameAntioxidant ActivityCalcium Channel BlockingAnti-cancer Activity
Compound AHighYesModerate
Compound BModerateYesHigh
Compound CLowNoLow
Diethyl DHPHighYesModerate

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